1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-3-(fluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-3-(fluoromethyl)piperidine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-3-(fluoromethyl)piperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the 1,4-benzodioxine ring: This can be achieved through a cyclization reaction involving catechol and an appropriate dihalide.
Piperidine ring formation: This involves the reaction of the intermediate with piperidine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-3-(fluoromethyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-3-(fluoromethyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its functional groups can be used to create novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-3-(fluoromethyl)piperidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-3-methylpiperidine: Similar structure but lacks the fluoromethyl group.
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-3-(chloromethyl)piperidine: Similar structure but contains a chloromethyl group instead of a fluoromethyl group.
Uniqueness
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-3-(fluoromethyl)piperidine is unique due to the presence of the fluoromethyl group, which can impart distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18FNO4S |
---|---|
Molecular Weight |
315.36 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(fluoromethyl)piperidine |
InChI |
InChI=1S/C14H18FNO4S/c15-9-11-2-1-5-16(10-11)21(17,18)12-3-4-13-14(8-12)20-7-6-19-13/h3-4,8,11H,1-2,5-7,9-10H2 |
InChI Key |
VYEKOSVAHRHFFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.